Ampkinona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Ampkinona es una molécula pequeña conocida por su función como activador indirecto de la proteína quinasa activada por AMP (AMPK). AMPK es un regulador central de la homeostasis energética celular, lo que convierte a la this compound en un compuesto de gran interés en la investigación metabólica y las aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La Ampkinona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como herramienta para estudiar la activación de AMPK y sus efectos sobre el metabolismo celular.

Biología: Investigada por su papel en la regulación de la captación de glucosa y el metabolismo de los lípidos en las células musculares.

Medicina: Explorada como un posible agente terapéutico para trastornos metabólicos como la obesidad y la diabetes tipo 2 debido a su capacidad para activar AMPK y mejorar los parámetros metabólicos.

Industria: Utilizada en el desarrollo de nuevos fármacos dirigidos a las vías metabólicas.

Mecanismo De Acción

La Ampkinona ejerce sus efectos activando indirectamente AMPK. Esta activación requiere la actividad de LKB1, una quinasa que fosforila y activa AMPK. Una vez activada, AMPK mejora la captación de glucosa y la oxidación de ácidos grasos, lo que lleva a una mejoría del equilibrio energético y la salud metabólica. Los objetivos moleculares y las vías implicadas incluyen la fosforilación de AMPK en Thr-172 y la subsiguiente activación de las vías metabólicas descendentes .

Análisis Bioquímico

Biochemical Properties

Ampkinone interacts with the AMPK complex, a serine/threonine protein kinase complex consisting of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit . The activation of AMPK by Ampkinone is indirect, occurring through a mechanism that stimulates both LKB1 and CaMKK-mediated AMPK activity . This interaction does not noticeably affect the cellular AMP/ATP ratio, PI 3-K/Akt signaling, or the respiratory chain .

Cellular Effects

Ampkinone has been shown to enhance glucose uptake in muscle cells . This effect is mediated by the activation of AMPK, which coordinates metabolic pathways to balance nutrient supply with energy demand . The activation of AMPK by Ampkinone can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ampkinone involves triggering a conformational change in the AMPK complex that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit . This mechanism is similar to the allosteric activation of AMPK by AMP binding .

Temporal Effects in Laboratory Settings

Given its role as an AMPK activator, it is likely that the effects of Ampkinone would change over time as AMPK activity influences various metabolic pathways .

Dosage Effects in Animal Models

The dosage effects of Ampkinone in animal models have not been extensively studied. Given its role as an AMPK activator, it is likely that different dosages of Ampkinone would have varying effects on AMPK activity and thus on metabolic processes .

Metabolic Pathways

Ampkinone, as an AMPK activator, is involved in various metabolic pathways. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand . Therefore, Ampkinone could potentially interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its role as an AMPK activator, it is likely that Ampkinone would be transported and distributed in a manner that allows it to interact with the AMPK complex .

Subcellular Localization

Given its role as an AMPK activator, it is likely that Ampkinone would need to be localized in the same subcellular compartments as the AMPK complex in order to exert its effects .

Métodos De Preparación

La síntesis de Ampkinona implica varios pasos, que normalmente comienzan con la construcción de su subestructura de benzopirano. La ruta sintética incluye la formación de intermedios clave a través de reacciones como la acilación de Friedel-Crafts, seguida de ciclación y modificaciones de grupos funcionales. Los métodos de producción industrial pueden implicar la optimización de estos pasos para obtener mayores rendimientos y pureza, a menudo utilizando catalizadores y condiciones de reacción controladas .

Análisis De Reacciones Químicas

La Ampkinona sufre varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula de this compound. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y diversos nucleófilos y electrófilos.

Comparación Con Compuestos Similares

La Ampkinona se compara con otros activadores de AMPK como:

AICAR: Un activador directo de AMPK que imita el AMP.

Metformina: Un activador indirecto ampliamente utilizado en el tratamiento de la diabetes tipo 2.

RSVA314: Otro activador indirecto con un mecanismo de acción diferente. La this compound es única debido a su estructura específica de benzopirano y su mecanismo de activación indirecta, que requiere la actividad de LKB1.

Actividad Biológica

Ampkinone, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in relation to its effects on AMP-activated protein kinase (AMPK) signaling pathways. AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation, making it a key target for therapeutic interventions in conditions like diabetes, obesity, and cancer. This article provides a detailed overview of the biological activity of Ampkinone, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Ampkinone is known to activate AMPK, which subsequently influences various metabolic pathways. The activation of AMPK leads to:

- Increased Glucose Uptake : AMPK activation enhances glucose transport into cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

- Lipid Metabolism Regulation : It inhibits fatty acid synthesis while promoting fatty acid oxidation, which is crucial in managing conditions like nonalcoholic fatty liver disease (NAFLD) and obesity .

- Cancer Cell Growth Inhibition : Studies indicate that AMPK activation can induce apoptosis in cancer cells through multiple pathways, including modulation of the mitogen-activated protein kinase (MAPK) pathway .

Table 1: Summary of Biological Activities of Ampkinone

Case Study: Ampkinone in Diabetes Management

In a preclinical study involving diabetic mice, Ampkinone administration resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This effect was attributed to enhanced AMPK activity leading to decreased hepatic glucose production and increased muscle glucose uptake. This study highlights the potential of Ampkinone as a therapeutic agent for managing type 2 diabetes .

Case Study: Cancer Treatment Potential

Another investigation focused on the effects of Ampkinone on colorectal cancer cells. The study demonstrated that treatment with Ampkinone led to increased AMPK activation, which was associated with reduced cell proliferation and enhanced apoptosis. This suggests that Ampkinone may serve as a promising candidate for cancer therapy by targeting metabolic pathways critical for tumor growth .

Propiedades

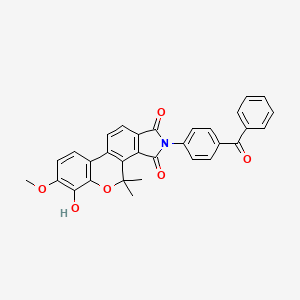

IUPAC Name |

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.